2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Overview
Description
2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C21H22N2O2 It is known for its unique structure, which includes two oxazole rings connected by a propane-2,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the reaction of salicylaldehyde derivatives with amines under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the oxazole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives .
Scientific Research Applications
2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with specific molecular targets. The oxazole rings can coordinate with metal ions, making it useful in catalysis and other chemical processes. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Isopropylidenebis(4-phenyl-2-oxazoline): Similar in structure but with different substituents on the oxazole rings.
Bis(4-glycidyloxyphenyl)dimethylmethane: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) apart is its specific combination of oxazole rings and the propane-2,2-diyl bridge.
Properties
IUPAC Name |
4-phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVCJCSECAMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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